molecular formula C10H13Cl2F3N2O B1377161 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1427380-42-4

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1377161
CAS No.: 1427380-42-4
M. Wt: 305.12 g/mol
InChI Key: RMBFOAKSVIQFLG-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClF3N2O. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, chloro, and trifluoromethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-amino-2-methylpropanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like ethanol or methanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride
  • 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(methyl)pyridine hydrochloride
  • 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(fluoromethyl)pyridine hydrochloride

Uniqueness

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinctive chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2O.ClH/c1-9(2,15)5-17-8-7(11)3-6(4-16-8)10(12,13)14;/h3-4H,5,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFOAKSVIQFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-42-4
Record name 2-Propanamine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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